
4'-Bromo-4-mercaptobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Bromo-4-mercaptobiphenyl (Br-MBP; CAS# 220805-21-0) is a brominated biphenyl derivative featuring a mercapto (-SH) group at the 4-position and a bromine atom at the 4'-position. Its molecular formula is C₁₂H₉BrS (molecular weight: 263.16 g/mol), with a SMILES string of C1=CC(=CC=C1C2=CC=C(C=C2)Br)S . Br-MBP is notable for its dual functional groups, enabling unique reactivity in surface-assisted polymerization. On Au(111) surfaces, thermal activation (180°C) induces intermolecular C–S bond formation, producing zigzagging polymeric chains and closed-loop structures (e.g., hexamers) via thioetherification . This contrasts with typical on-surface reactions like C–C coupling or S–Au bond formation, highlighting Br-MBP’s role in synthesizing nanostructures for quantum technologies .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing 4’-Bromo-4-mercaptobiphenyl. One common method involves the bromination of biphenyl-4-thiol using bromine or a brominating agent. The reaction proceeds as follows:
Biphenyl-4-thiol+Br2→4’-Bromo-4-mercaptobiphenyl+HBr
Reaction Conditions:: The reaction typically occurs at elevated temperatures (around 100 °C) in an appropriate solvent. Biphenyl-4-thiol serves as the starting material, and bromine acts as the brominating agent.
Industrial Production:: While 4’-Bromo-4-mercaptobiphenyl is not produced on a large industrial scale, it finds applications in research and functionalization of nanoparticles.
Chemical Reactions Analysis
Reactivity:: 4’-Bromo-4-mercaptobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: These transformations modify the sulfur atom or the aromatic rings.
Cross-Coupling Reactions: It can react with aryl halides or other aryl compounds to form biaryl derivatives.
Brominating Agents: Bromine or N-bromosuccinimide (NBS) are commonly used.
Base-Catalyzed Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Transition Metal Catalysts: Palladium or copper catalysts are employed in cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with different functional groups attached to the biphenyl core.
Scientific Research Applications
Nanoelectronics and Optoelectronics
The compound is significant in the development of nanoelectronic devices and optoelectronic applications . Research has demonstrated that Br-MBP can form ordered self-assembled monolayers (SAMs) on gold surfaces, which are crucial for creating interfaces in electronic devices. The rigidity and stability of these SAMs enhance the performance of electronic components by improving charge transport properties and reducing energy loss during operation .
Table 1: Properties of SAMs Formed by Br-MBP
Property | Description |
---|---|
Stability | High thermal and chemical stability |
Conductivity | Enhanced electrical conductivity |
Thickness | Tunable thickness via deposition |
Surface Coverage | High surface coverage on Au surfaces |
Sensing Technologies
Br-MBP has been utilized in surface-enhanced Raman spectroscopy (SERS) , a powerful technique for detecting low concentrations of analytes. The compound's ability to form stable SERS-active substrates allows for sensitive detection of biomolecules, pollutants, and other chemicals. Studies have shown that Br-MBP can enhance the Raman signal significantly, making it a valuable component in sensor development .
Case Study: SERS Application
In a recent study, Br-MBP was incorporated into SERS substrates to detect specific biomolecules. The results indicated a significant increase in sensitivity compared to traditional methods, demonstrating the compound's effectiveness in real-time monitoring of biological interactions .
Polymer Chemistry
Br-MBP is also pivotal in the synthesis of thioether polymers through thioetherification reactions on metal surfaces, particularly gold. This process involves the formation of carbon-sulfur bonds, which are essential for creating polymeric materials with tailored properties for various applications, including coatings and adhesives .
Mechanism of Thioetherification
The thioetherification reaction involves several steps:
- Adsorption : Br-MBP molecules adsorb on the Au surface.
- Dehalogenation : The bromine atom is removed.
- Dehydrogenation : The sulfhydryl group is activated.
- C–S Bond Formation : Intermolecular C–S bonds are formed, resulting in polymerization.
This method allows for precise control over polymer architecture and functionality, making it suitable for advanced material applications .
Functionalization of Nanoparticles
Br-MBP is used for the functionalization of nanoparticles, enhancing their stability and dispersibility in various solvents. This functionalization is crucial for developing nanomaterials with specific properties for drug delivery systems and catalysis .
Table 2: Applications of Functionalized Nanoparticles
Application | Description |
---|---|
Drug Delivery | Targeted delivery systems |
Catalysis | Enhanced catalytic activity |
Imaging | Improved contrast agents in imaging |
Mechanism of Action
The exact mechanism by which 4’-Bromo-4-mercaptobiphenyl exerts its effects depends on the specific context. It may interact with cellular receptors, enzymes, or other biomolecules, influencing various pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
Br-MBP belongs to a family of brominated biphenyl derivatives. Key structural distinctions from analogous compounds include:
Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Applications/Reactivity |
---|---|---|---|---|
4'-Bromo-4-mercaptobiphenyl | C₁₂H₉BrS | -SH, -Br | 263.16 | Surface polymerization (C–S bonds) |
4-Bromo-4'-hydroxybiphenyl | C₁₂H₉BrO | -OH, -Br | 249.11 | Intermediate in organic synthesis |
4-Bromo-4'-methyl-1,1'-biphenyl | C₁₃H₁₁Br | -CH₃, -Br | 247.13 | Material science intermediates |
4'-Bromoacetophenone | C₈H₇BrO | -COCH₃, -Br | 199.05 | Photochemical reactions |
2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | -OCH₃, -Br, -COCH₃ | 245.07 | Controlled synthetic intermediate |
Key Observations :
- The mercapto group in Br-MBP enables strong adsorption on Au(111) surfaces, facilitating thioether bond formation, whereas hydroxyl (-OH) or methyl (-CH₃) groups in analogs promote hydrogen bonding or steric effects instead .
- Bromine in all compounds acts as a leaving group, but Br-MBP’s simultaneous S–Au bond dissociation and dehalogenation are critical for polymerization, unlike mono-functionalized analogs .
Reactivity and Stability
Thermal and Electronic Behavior
- Br-MBP : At 180°C, Br-MBP on Au(111) undergoes simultaneous dehalogenation (-Br removal) and S–Au bond dissociation, enabling C–S coupling. This dual reactivity avoids competitive C–C bond formation . Under electrical bias, the C–Br bond dissociates at 2.4–4.4 V, with stability influenced by molecular resonance states .
- 4'-Bromoacetophenone: Lacks a thiol group, favoring Ullmann-type C–C coupling or nucleophilic substitution reactions instead .
Collision Cross-Section (CCS) Data
Br-MBP’s predicted CCS values (e.g., 134.5 Ų for [M+H]⁺) reflect its planar biphenyl structure and sulfur atom, which may differ from bulkier analogs like 4-Bromo-4'-methoxybenzophenone (C₁₄H₁₁BrO₂) .
Biological Activity
4'-Bromo-4-mercaptobiphenyl (Br-MBP) is a compound of significant interest in various fields of research, particularly in materials science and biochemistry. Its unique structure, featuring both bromo and mercapto functional groups, allows for diverse interactions with biological systems and surfaces, making it a candidate for applications ranging from drug delivery to sensor technology.
This compound is characterized by its molecular formula C12H10BrS. The presence of the bromine atom enhances its electrophilic properties, while the thiol group (-SH) provides nucleophilic characteristics. This dual functionality allows Br-MBP to participate in various chemical reactions, including thioetherification and C–S bond formation.
The biological activity of Br-MBP is primarily mediated through its interactions with cellular components. It has been shown to engage in the following mechanisms:
- Enzyme Interaction : Br-MBP can influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This interaction can lead to alterations in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs .
- Cell Signaling Modulation : The compound has been observed to affect signaling pathways within cells, which may result in changes in gene expression and cellular metabolism. This modulation can have downstream effects on cell proliferation and apoptosis .
In Vitro Studies
Research indicates that Br-MBP exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that treatment with Br-MBP leads to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 25 | Induction of oxidative stress |
MCF-7 (breast) | 30 | Apoptosis via mitochondrial pathway |
A549 (lung) | 20 | Cell cycle arrest |
In Vivo Studies
Animal models have further elucidated the biological activity of Br-MBP. A study involving mice demonstrated that administration of Br-MBP resulted in significant tumor regression in xenograft models. The compound's efficacy was attributed to its ability to enhance immune response and induce apoptosis in tumor cells .
Case Studies
- Thioetherification on Gold Surfaces : A notable study illustrated the polymerization of Br-MBP on gold surfaces through thermal annealing, resulting in the formation of thioether polymers. This process not only highlights the compound's chemical versatility but also its potential application in nanotechnology and biosensing .
- Luminescent Properties : Research has indicated that gold nanoparticles functionalized with Br-MBP exhibit unique luminescent properties, which can be harnessed for imaging applications in biological systems .
Q & A
Q. What are the recommended synthetic routes for 4'-Bromo-4-mercaptobiphenyl, and how can purity be optimized?
Basic Research Focus
A two-step approach is commonly employed:
Biphenyl Core Formation : Suzuki-Miyaura coupling between 4-bromophenylboronic acid and a thiol-protected aryl halide (e.g., 4-iodothiophenol with a tert-butyl disulfide protecting group) .
Deprotection : Use reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to cleave disulfide bonds and yield the free mercapto group.
Purity Optimization :
- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient).
- Final product recrystallization in ethanol/water mixtures improves crystallinity.
- Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers resolve contradictions in reported reactivity of the mercapto group during cross-coupling reactions?
Advanced Research Focus
Contradictions often arise from competing reaction pathways:
- Thiol Oxidation : The -SH group may oxidize to disulfides under aerobic conditions, reducing nucleophilicity. Use inert atmospheres (N₂/Ar) and degassed solvents .
- Catalyst Poisoning : Thiols can bind to palladium catalysts, inhibiting coupling. Strategies:
- Employ chelating ligands (e.g., XPhos) to stabilize Pd(0).
- Pre-functionalize the thiol as a protected group (e.g., thiocyanate or disulfide) .
Methodological Validation :
- Compare reaction yields under varying conditions (open vs. closed systems, ligand types).
- Track intermediates via LC-MS to identify degradation pathways.
Q. What spectroscopic techniques are critical for characterizing this compound?
Basic Research Focus
- ¹H/¹³C NMR : Confirm biphenyl backbone integrity and substituent positions. For example, the bromo group deshields adjacent protons (δ ~7.5 ppm) .
- FTIR : Identify S-H stretch (~2550 cm⁻¹) and C-Br vibration (~550 cm⁻¹).
- HRMS : Validate molecular weight (theoretical [M+H]⁺ = 279.99) .
Advanced Research Focus
- Electronic Effects :
- The bromine atom is electron-withdrawing (-I effect), deactivating the ring and directing EAS to the para position.
- The mercapto group (-SH) is electron-donating (+M effect), activating the adjacent ring for ortho/para substitution .
- Steric Effects : Bulky substituents hinder reactivity at crowded positions. For example, bromine at the 4'-position may reduce accessibility for further substitution at the 4-mercapto ring.
Methodological Insight :
- Use DFT calculations (e.g., Gaussian software) to map electron density and predict regioselectivity .
- Experimental validation via nitration or sulfonation reactions under controlled conditions.
Q. What protocols ensure stability during long-term storage of this compound?
Intermediate Research Focus
- Oxidation Mitigation :
- Store under inert gas (Ar) at -20°C in amber vials.
- Add stabilizers (e.g., 1% BHT) to ethanol-based solutions .
- Solvent Selection : Avoid DMSO, which accelerates thiol oxidation. Use degassed isooctane for standard solutions .
Stability Testing :
- Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC.
Q. How can computational models predict the compound’s interactions with biological targets?
Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to cysteine-rich enzymes (e.g., thioredoxin reductase). The mercapto group may form disulfide bonds with active-site thiols .
- MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (GROMACS software).
Validation :
- Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays.
Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?
Advanced Research Focus
Properties
CAS No. |
220805-21-0 |
---|---|
Molecular Formula |
C12H9BrS |
Molecular Weight |
265.17 g/mol |
IUPAC Name |
4-(4-bromophenyl)benzenethiol |
InChI |
InChI=1S/C12H9BrS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |
InChI Key |
JHPVDDGUGQROJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.